molecular formula C25H24N2O5 B2610906 1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 892266-08-9

1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2610906
CAS No.: 892266-08-9
M. Wt: 432.476
InChI Key: OYTAEWXNFKMUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, also known as TMBQ, is a quinazoline derivative that has been studied for its potential use in cancer treatment. It has been shown to have anticancer properties and has been the subject of scientific research in recent years.

Scientific Research Applications

Green Chemistry Perspectives in Synthesis

Quinazoline-2,4(1H,3H)-dione derivatives are pivotal intermediates in pharmaceutical industries, serving as foundational blocks for drugs like Zenarestat, Prazosin, Bunazosin, and Doxazosin. The synthesis of these compounds via environmentally friendly methods is crucial. Chemical fixation of CO2 to 2-aminobenzonitriles represents a novel approach for the synthesis of these heterocyclic compounds, highlighting advancements in green chemistry for creating these important molecules E. Vessally et al., 2017.

Cytotoxic Activity and Potential Therapeutic Uses

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance with quinazoline-2,4(1H,3H)-diones, has revealed potent cytotoxic activities against various cancer cell lines. This underscores the potential therapeutic applications of these compounds in oncology, with some demonstrating significant efficacy in vivo against colon 38 tumors in mice L. Deady et al., 2003.

Advances in Synthesis Techniques

Innovative methodologies for the synthesis of quinazoline-2,4(1H,3H)-diones involve the use of green protocols, employing basic ionic liquids like [Bmim]OH as catalysts. This solvent-free approach highlights the push towards sustainable chemistry in drug intermediate production, aiming for high yields and minimal environmental impact Y. Patil et al., 2009.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-16-9-5-6-10-17(16)15-26-20-12-8-7-11-19(20)24(28)27(25(26)29)18-13-21(30-2)23(32-4)22(14-18)31-3/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTAEWXNFKMUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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